![molecular formula C14H12S B14009266 9h-Fluoren-9-yl methyl sulfide CAS No. 59431-17-3](/img/structure/B14009266.png)
9h-Fluoren-9-yl methyl sulfide
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Overview
Description
9H-Fluoren-9-yl methyl sulfide: is an organic compound that belongs to the class of fluorenes It is characterized by a fluorene backbone with a methyl sulfide group attached to the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-yl methyl sulfide typically involves the reaction of 9H-fluoren-9-ylmethanol with a suitable sulfur-containing reagent. One common method is the reaction with thionyl chloride to form the corresponding chloromethyl derivative, which is then treated with sodium sulfide to yield the desired methyl sulfide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Fluoren-9-yl methyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted fluorenes.
Scientific Research Applications
Chemistry: 9H-Fluoren-9-yl methyl sulfide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study sulfur-containing biomolecules and their interactions within biological systems.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-yl methyl sulfide involves its interaction with various molecular targets. The sulfur atom in the methyl sulfide group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other reactive species, influencing various biochemical pathways.
Comparison with Similar Compounds
9H-Fluoren-9-ylmethyl chloroformate: Used as a reagent in organic synthesis, particularly for the protection of amine groups.
9H-Fluoren-9-ylmethyl alcohol: A precursor in the synthesis of various fluorenyl derivatives.
9H-Fluoren-9-ylmethyl ether: Used in the synthesis of ethers and other oxygen-containing compounds.
Uniqueness: 9H-Fluoren-9-yl methyl sulfide is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity compared to its oxygen or nitrogen analogs. This makes it particularly useful in reactions requiring sulfur-containing intermediates.
Biological Activity
9h-Fluoren-9-yl methyl sulfide (CAS No. 59431-17-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.
This compound is characterized by its unique structure, which consists of a fluorenyl group attached to a methyl sulfide moiety. The compound's molecular formula is C15H14S, and it has a molecular weight of 242.34 g/mol. Its structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of fluorenyl chloride with sodium methyl sulfide under basic conditions. The following general synthetic route is often employed:
- Reagents : Fluorenyl chloride, sodium methyl sulfide.
- Conditions : Reaction in an organic solvent such as DMF (Dimethylformamide) at elevated temperatures.
- Yield : The reaction can yield significant amounts of the desired product, with purifications often performed via recrystallization or chromatography.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:
- Anticancer Properties : It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) in vitro, with IC50 values indicating effective cytotoxicity at low concentrations .
- Mechanistic Insights : Research involving flow cytometry and caspase assays revealed that treatment with this compound led to increased apoptotic cell populations, suggesting a mechanism involving caspase activation .
- Antimicrobial Effects : In another study, the compound was evaluated for its antibacterial activity against Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Data Table: Biological Activity Summary
Properties
CAS No. |
59431-17-3 |
---|---|
Molecular Formula |
C14H12S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
9-methylsulfanyl-9H-fluorene |
InChI |
InChI=1S/C14H12S/c1-15-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14H,1H3 |
InChI Key |
QQTVCJWGUHEGGV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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